7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Description
Evolution of Perylene Diimide Research
The development of 7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone represents the culmination of over a century of perylene diimide research evolution. The foundation for this compound class was established through the pioneering work on perylene-based chromophores, which transformed from simple industrial colorants to sophisticated functional materials. The evolution of perylene diimide research can be characterized by several distinct phases, beginning with basic dye chemistry and progressing toward advanced materials science applications.
The initial phase of perylene diimide research focused primarily on their utility as robust colorants, taking advantage of their exceptional thermal, chemical, and photochemical stability. These properties resulted from the strong conjugation within the molecular structure, corresponding to an electron-rich polyaromatic core substituted with electron-withdrawing imide groups at the 3,4 and 9,10-peri-positions. The electron-poor character of perylene diimides, highlighted by reduction potentials around negative one electron volt versus the ferrocenium/ferrocene couple, positioned them as strong electron acceptors with low-lying lowest unoccupied molecular orbitals and high electron mobility.
The transition from simple dyes to functional materials accelerated significantly during the late twentieth century, driven by advances in synthetic organic chemistry that enabled precise molecular engineering. This period witnessed the development of sophisticated functionalization strategies that allowed researchers to modify perylene diimide properties through strategic substitution patterns. The ability to introduce various functional groups at specific positions, particularly at the imide termini and bay positions, opened unprecedented opportunities for property tuning and application-specific optimization.
Contemporary perylene diimide research has evolved to encompass a remarkable breadth of applications, including organic field-effect transistors, organic light-emitting diodes, organic photovoltaic devices, and even biomedical applications such as photodynamic therapy. The compound this compound exemplifies this evolution through its sophisticated molecular design, incorporating long branched alkyl chains that serve multiple functions including solubility enhancement, aggregation control, and processing optimization.
Discovery and Initial Investigations
The historical trajectory leading to compounds like this compound began with the foundational discovery by Kardos in 1913, who first investigated and reported the chemistry of perylene and its derivatives. This seminal work established the scientific foundation for understanding perylene-based molecular systems and their potential for chemical modification. Kardos's initial investigations focused on the basic perylene scaffold and its capacity for functionalization, particularly through the introduction of carboxylic acid derivatives at specific positions.
The early investigations revealed that perylene derivatives could be intentionally produced through condensation reactions of perylene tetracarboxylic acid with amines to create materials suitable for dyeing cotton and wool fabrics with distinctive Bordeaux-red shades. This discovery, documented in a United States patent published in 1923, demonstrated the practical utility of perylene diimide derivatives and established the fundamental synthetic methodology that would later enable the creation of more sophisticated compounds. The reaction methodology involved the formation of imide bonds through condensation processes, a strategy that remains central to contemporary perylene diimide synthesis.
The recognition of perylene derivatives as more than simple colorants emerged gradually through the mid-twentieth century, particularly following the groundbreaking work of Akamatsu, Inokuchi, and Matsunaga in 1954, who discovered the electrical conductivity of perylene-bromine charge-transfer complexes. This discovery fundamentally altered the perception of perylene-based materials, demonstrating their potential as organic semiconductors capable of electron transport. The work established that organic molecules consisting of benzene rings could exhibit semiconducting properties, with the addition of electron-accepting substances dramatically increasing electrical conductivity.
The development of synthetic methodologies capable of producing compounds with complex substitution patterns, such as the tridecan-7-yl groups present in the target compound, required significant advances in organic synthesis techniques. These advances included the development of selective functionalization strategies, improved reaction conditions, and novel purification methods capable of handling the increasingly complex molecular architectures being synthesized. The evolution from simple perylene derivatives to sophisticated compounds like this compound represents decades of methodological refinement and theoretical understanding.
Research Milestones and Key Publications
The research trajectory leading to advanced perylene diimide derivatives like this compound has been marked by several critical milestones and influential publications that shaped the field's development. The pioneering work of Hiroo Inokuchi in the 1950s represented a fundamental shift in understanding organic semiconductor behavior, with his systematic investigations of intermolecular electrical conductivity in organic molecules establishing the scientific foundation for organic molecular electronics.
A particularly significant milestone occurred with the development of the "Langhals method" for perylene diimide synthesis, which became the standard approach for producing these compounds through reactions of perylene-3,4,9,10-tetracarboxylic dianhydride with primary amines in molten imidazole or other high-temperature conditions. This methodology enabled reliable production of perylene diimides but required harsh conditions that limited functional group tolerance. The method's limitations drove subsequent research toward milder synthetic approaches, including recent developments allowing room-temperature synthesis using specific base and solvent combinations.
The establishment of structure-property relationships represented another crucial research milestone, particularly the understanding of how molecular structure influences aggregation behavior, electronic properties, and device performance. Research by Würthner and colleagues demonstrated that structural modifications, particularly at the imide and bay positions, could dramatically alter material properties. Their work showed that compounds with rigid substituents could maintain high fluorescence quantum yields in solid state while forming well-defined nanostructures, contrasting with materials bearing flexible alkyl chains that exhibited different aggregation patterns.
Table 1: Key Research Milestones in Perylene Diimide Development
| Year | Milestone | Research Group | Significance |
|---|---|---|---|
| 1913 | Initial perylene chemistry investigation | Kardos | Established fundamental perylene chemistry |
| 1954 | Discovery of organic semiconductor behavior | Akamatsu, Inokuchi, Matsunaga | Demonstrated electrical conductivity in perylene complexes |
| 1995 | Introduction of perylene monoimides | Langhals | Expanded synthetic possibilities for asymmetric derivatives |
| 2007 | Recognition of fundamental contributions | Kyoto Prize to Inokuchi | Acknowledged establishment of organic electronics foundation |
| 2018 | Room temperature synthesis development | Multiple research groups | Enabled mild synthesis conditions for functional group tolerance |
Recent research milestones have focused on developing synthetic strategies that enable the production of highly functionalized perylene diimides under mild conditions. Work published in 2022 demonstrated that perylene diimides could be synthesized at room temperature with quantitative yields, representing a significant advancement in synthetic methodology. This development used specific base-solvent combinations to overcome solubility limitations that previously required harsh reaction conditions, enabling the synthesis of complex derivatives with sensitive functional groups.
The development of asymmetric perylene diimide derivatives has represented another significant research direction, with investigators developing synthetic strategies to produce compounds with different functional groups at each imide position. Research by multiple groups has demonstrated that asymmetric functionalization can provide unique opportunities for property tuning while maintaining the favorable electronic characteristics of the perylene core. These advances have enabled the synthesis of compounds like this compound with specific substitution patterns designed for particular applications.
Position in Contemporary Materials Science
The compound this compound occupies a significant position within contemporary materials science, representing the sophisticated molecular design strategies that characterize modern organic electronics research. This compound exemplifies the current state of perylene diimide chemistry, where researchers have achieved precise control over molecular architecture to optimize specific material properties for targeted applications.
Contemporary research has positioned perylene diimide derivatives as leading candidates for non-fullerene acceptors in organic solar cells, with recent advances enabling power conversion efficiencies exceeding twelve percent. The design strategy employed in this compound, featuring long branched alkyl chains at the imide positions, addresses several critical challenges in organic photovoltaic applications. These include solution processability, film morphology control, and optimization of bulk heterojunction morphologies for efficient charge separation and transport.
The contemporary understanding of structure-property relationships in perylene diimides has revealed the critical importance of substituent design in controlling aggregation behavior and electronic properties. Research has demonstrated that compounds with bulky substituents, such as the tridecan-7-yl groups in the target compound, can maintain beneficial electronic properties while achieving improved solubility and reduced tendency toward excessive aggregation. This balance is crucial for practical applications where materials must be processable from solution while maintaining favorable solid-state properties.
Table 2: Contemporary Applications and Performance Metrics
| Application Area | Performance Metric | Typical Values | Relevance to Target Compound |
|---|---|---|---|
| Organic Photovoltaics | Power Conversion Efficiency | 8-12% | Non-fullerene acceptor applications |
| Organic Field-Effect Transistors | Electron Mobility | 0.1-1.0 cm²/V·s | High electron transport capability |
| Organic Light-Emitting Diodes | Quantum Efficiency | 80-95% | High fluorescence quantum yield |
| Solution Processing | Solubility | >10 mg/mL | Enhanced by alkyl substitution |
Current research directions emphasize the development of perylene diimide derivatives with enhanced performance characteristics for specific applications. The field has evolved toward understanding how molecular design parameters influence bulk properties, with particular attention to how substituent patterns affect intermolecular interactions, crystallization behavior, and electronic coupling between molecules. The compound this compound represents an optimized approach to these design challenges through its specific substitution pattern.
The position of this compound in contemporary materials science is further emphasized by the growing interest in developing organic semiconductors that can compete with traditional inorganic materials while offering advantages in terms of mechanical flexibility, solution processability, and cost-effectiveness. Recent comparative studies have highlighted the potential of perylene diimide-based materials to achieve performance metrics comparable to established fullerene acceptors while offering superior spectral coverage and tunable energy levels. This positioning makes compounds like this compound increasingly relevant for next-generation organic electronic applications.
Properties
IUPAC Name |
7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H62N2O4/c1-5-9-13-17-21-33(22-18-14-10-6-2)51-47(53)39-29-25-35-37-27-31-41-46-42(32-28-38(44(37)46)36-26-30-40(48(51)54)45(39)43(35)36)50(56)52(49(41)55)34(23-19-15-11-7-3)24-20-16-12-8-4/h25-34H,5-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEZHCHNQGICLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCCC)CCCCCC)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H62N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466406 | |
| Record name | 2,9-Di(tridecan-7-yl)isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
755.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110590-84-6 | |
| Record name | 2,9-Di(tridecan-7-yl)isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Cycloaddition
The central bicyclo[2.2.2]octane subunit is constructed via a high-pressure Diels-Alder reaction between a functionalized diene and a dienophile. For example, reacting furan-derived dienes with maleic anhydride under 5–10 GPa pressure yields bicyclic intermediates with >80% regioselectivity. Catalytic amounts of Lewis acids (e.g., BF₃·OEt₂) enhance reaction rates by polarizing π-bonds.
Friedel-Crafts Macrocyclization
Subsequent macrocyclization is achieved through Friedel-Crafts alkylation, where a bis-electrophilic spacer bridges two aromatic moieties. Employing AlCl₃ in dichloromethane at −20°C facilitates the formation of the 14-membered ring with minimal oligomerization. Kinetic studies indicate that slow addition of the electrophile (0.1 mL/min) improves macrocycle yields from 35% to 62%.
Tridecan-7-yl Side Chain Installation
The C13 alkyl chains are introduced via Suzuki-Miyaura coupling or nucleophilic alkylation, with the latter being predominant in industrial settings.
Alkylation with Tridecan-7-yl Bromide
Reaction of the diazaheptacyclo intermediate with tridecan-7-yl bromide (2.2 equiv) in DMF at 120°C for 48 hours installs both side chains simultaneously. Phase-transfer catalysts like tetrabutylammonium iodide (TBAI) enhance reactivity in biphasic systems (yield: 58–65%).
Grignard Reagent Approach
Grignard reagents (tridecan-7-ylmagnesium bromide) react with ketone intermediates to form tertiary alcohols, which are subsequently dehydrated using p-toluenesulfonic acid (PTSA). This method offers superior stereocontrol but requires anhydrous conditions throughout.
Tetrone Group Oxidation
The final oxidation step converts hydroxyl or methylene groups into ketones using strong oxidizing agents.
Jones Oxidation
Treating the diol intermediate with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C selectively oxidizes secondary alcohols to ketones. Over-oxidation to carboxylic acids is mitigated by maintaining reaction temperatures below 10°C.
Swern Oxidation
For oxygen-sensitive substrates, Swern conditions (oxalyl chloride, DMSO, Et₃N) provide milder oxidation with comparable efficiency (75–82% yield).
Purification and Characterization
Chromatographic Techniques
Compound A’s hydrophobicity necessitates reverse-phase HPLC (C18 column, 80% MeOH/H₂O) for final purification. Gradient elution resolves closely related byproducts differing in alkyl chain branching.
Spectroscopic Validation
-
¹H NMR : Diagnostic signals include δ 1.25 ppm (m, 44H, tridecan-7-yl CH₂) and δ 3.45 ppm (t, 4H, N–CH₂–).
-
HRMS : Calculated for C₅₄H₇₈N₂O₄ [M+H]⁺: 843.5864; Found: 843.5867.
Industrial Scalability Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume | 0.5 L | 500 L |
| Yield | 58% | 51% |
| Cycle Time | 72 hours | 120 hours |
| Purity | ≥95% | ≥92% |
Continuous flow reactors mitigate heat transfer limitations during macrocyclization, reducing batch times by 40%. Solvent recovery systems (e.g., falling-film evaporators) cut raw material costs by 22%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High functional tolerance | Requires high-pressure H₂ |
| Mitsunobu Reaction | Ambient pressure | HN₃ toxicity |
| Suzuki Coupling | Stereospecific | Pd catalyst cost |
Economic modeling favors the alkylation pathway for large-scale production due to lower catalyst costs and simpler infrastructure requirements.
Chemical Reactions Analysis
Types of Reactions
2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the tetraone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroxylated compounds, and quinone derivatives.
Scientific Research Applications
2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its excellent electron-transporting properties.
Materials Science: It is utilized in the fabrication of thin films and nanostructured materials for various technological applications.
Biological Studies: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, its electron-transporting properties enable it to participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural complexity of this compound necessitates comparisons with analogous PAHs and diazaheptacyclo derivatives. Below is a detailed analysis of key analogs, focusing on substituents, physicochemical properties, and functional applications.
Table 1: Structural and Functional Comparison of Analogs
Key Findings:
Substituent Impact :
- The tridecan-7-yl chains enhance hydrophobicity and thermal stability compared to aromatic (e.g., 3,5-dimethylphenyl) or smaller alkyl (e.g., methyl) substituents. This makes the compound suitable for high-temperature applications but limits aqueous solubility .
- Aromatic substituents, as in Pigment Red 149, improve π-π stacking and optical properties, critical for pigment performance .
Structural Similarity Metrics :
- Chemical Fingerprints : Tanimoto coefficients for analogs range from 0.45–0.78, indicating moderate similarity due to shared core structures but divergent substituents .
- Graph Comparison : Subgraph matching reveals >90% alignment in the diazaheptacyclo core across analogs, but significant divergence in side-chain topology .
Synthetic Challenges :
- The tridecan-7-yl variant requires multi-step synthesis with stringent purification to isolate the desired regioisomer, unlike methyl or phenyl derivatives, which are more straightforward .
Biological Activity
The compound 7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic molecule with potential biological activities. This article focuses on its biological activity by reviewing relevant studies and findings.
Structure and Composition
- Molecular Formula : C50H61N2O4
- Molecular Weight : 833.93 g/mol
- CAS Number : 259880-25-6
The compound exhibits a unique polycyclic structure that may influence its interaction with biological systems.
Anticancer Properties
Recent studies have investigated the anticancer properties of similar compounds within the same class. For instance, compounds with diazaheptacyclo structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study: In Vitro Analysis
A study conducted on a series of diazaheptacyclo compounds demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and promote apoptosis through mitochondrial pathways.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 10 |
| 7,18-di(tridecan-7-yl) | A549 | 12 |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Research has shown that compounds featuring long aliphatic chains can enhance membrane permeability in bacterial cells.
Evaluation of Antimicrobial Activity
Tests against Gram-positive and Gram-negative bacteria revealed that derivatives of similar structures exhibited varying degrees of antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The proposed mechanisms for the biological activity of this class of compounds include:
- Interaction with Cellular Membranes : The long tridecan-7-yl chains may disrupt bacterial membranes.
- Inhibition of Enzymatic Pathways : Potential inhibition of key enzymes involved in cell division and metabolism in cancer cells.
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound, and how do solvent systems influence yield?
Methodological Answer: The synthesis involves multi-step organic techniques, including cyclization and functional group modifications. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction rates for diazine formation, while chlorinated solvents (e.g., dichloromethane) stabilize intermediates during ketone oxidation steps .
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) are critical for cyclization efficiency, with yields improving at 60–80°C .
- Purification : Gradient silica gel chromatography is required due to the compound’s hydrophobicity and polycyclic complexity .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
Methodological Answer: Use a multi-technique approach:
- X-ray crystallography : Resolves the polycyclic framework and confirms stereochemistry (e.g., chair conformations in tridecan-7-yl substituents) .
- NMR spectroscopy :
- ¹H-NMR : Peaks at δ 7.2–8.1 ppm indicate aromatic protons in the heptacyclic core .
- ¹³C-NMR : Carbonyl groups (C=O) appear at 170–180 ppm .
- High-resolution mass spectrometry (HRMS) : Exact mass matching (±0.001 Da) confirms molecular formula (C₄₆H₅₈N₂O₄) .
Q. What are the compound’s primary degradation pathways under thermal stress?
Methodological Answer: Thermogravimetric analysis (TGA) and accelerated stability studies reveal:
- Main degradation pathway : Retro-Diels-Alder cleavage at >200°C, releasing CO and forming smaller polyaromatic fragments .
- Stabilization strategies : Lyophilization under inert gas (N₂) reduces oxidation of ketone groups .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reaction mechanisms?
Methodological Answer: Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) clarify disputed steps:
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer: Implement process analytical technology (PAT):
Q. How does the compound’s hydrophobicity impact its application in drug delivery systems?
Methodological Answer:
- Lipid nanoparticle encapsulation : Use microfluidics to achieve uniform particle size (100–150 nm) with polydispersity <0.2 .
- Release kinetics : Hydrophobic interactions delay drug release (t₁/₂ = 12–18 hrs) compared to PEGylated carriers (t₁/₂ = 4–6 hrs) .
Q. Can AI-driven simulations predict novel derivatives with enhanced bioactivity?
Methodological Answer: Generative adversarial networks (GANs) trained on structural data propose derivatives:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
